Mosapride citrate dihydrate

Description

Properties

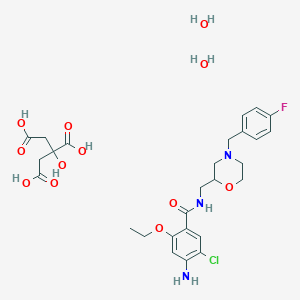

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3.C6H8O7.2H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKIQHMTGSGTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClFN3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979874 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636582-62-2, 156925-25-6 | |

| Record name | Mosapride citrate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0636582622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mosapride citrate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide citrate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOSAPRIDE CITRATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73033I28Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mosapride Citrate Dihydrate on 5-HT₄ Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mosapride citrate dihydrate is a selective serotonin 5-HT₄ receptor agonist that functions as a gastroprokinetic agent.[1][2] Its therapeutic efficacy in conditions such as functional dyspepsia, gastroesophageal reflux disease, and gastritis stems from its ability to stimulate 5-HT₄ receptors on enteric neurons.[1] This interaction triggers a cascade of intracellular events, culminating in enhanced acetylcholine release, which in turn promotes gastrointestinal motility.[2][3] Unlike earlier prokinetic agents such as cisapride, mosapride exhibits a favorable safety profile, notably lacking significant effects on cardiac hERG potassium channels.[1][4] This guide provides a detailed examination of mosapride's interaction with the 5-HT₄ receptor, covering its binding characteristics, signaling pathways, downstream physiological consequences, and the experimental methodologies used for its characterization.

Binding Characteristics and Affinity

Mosapride demonstrates a specific and moderate affinity for the 5-HT₄ receptor. This interaction has been quantified through competitive radioligand binding assays, which are fundamental in determining a compound's potency at its target receptor.

Quantitative Binding Data

The binding affinity of mosapride is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of mosapride required to inhibit 50% of the specific binding of a radiolabeled ligand to the 5-HT₄ receptor.

| Parameter | Value (nM) | Tissue/Preparation | Radioligand | Reference |

| Ki | 84.2 | Guinea Pig Ileum (Myenteric Plexus) | [³H]GR113808 | [3] |

| Ki (with GppNHp) | 104 | Guinea Pig Ileum (Myenteric Plexus) | [³H]GR113808 | [3] |

| IC₅₀ | 113 | Guinea Pig Striatum | [³H]GR113808 | [5] |

Table 1: Binding Affinity of Mosapride for 5-HT₄ Receptors.

The slight increase in the Ki value in the presence of GppNHp (a non-hydrolyzable GTP analog) suggests that mosapride's affinity is sensitive to the G-protein coupling state of the receptor, a characteristic feature of G-protein coupled receptor (GPCR) agonists.[3]

Functional Agonism and Efficacy

Mosapride acts as a partial agonist at the 5-HT₄ receptor.[6] Its agonistic activity initiates physiological responses, the potency of which is measured by the half-maximal effective concentration (EC₅₀).

Quantitative Efficacy Data

Functional assays across different gastrointestinal tissues have been used to determine the efficacy of mosapride. These experiments measure a physiological response, such as muscle contraction or relaxation, resulting from receptor activation.

| Functional Assay | EC₅₀ (nM) | Tissue/Preparation | Reference |

| Relaxation of carbachol-precontracted esophagus | 208 | Rat | [5] |

| Enhancement of electrically evoked contractions | 73 | Guinea Pig Ileum | [5] |

| Evoked contractions of distal colon | 3029 | Guinea Pig | [5] |

Table 2: Functional Efficacy of Mosapride at 5-HT₄ Receptors.

The data indicate that mosapride's potency varies across different regions of the gastrointestinal tract, exhibiting a lower affinity for the colon compared to the upper GI tract.[5] This regional selectivity may contribute to its primary effects on upper gastrointestinal motility.[5] Studies in human atrial preparations also confirm that mosapride is a partial agonist, as it can shift the concentration-response curve of the full agonist serotonin to the right and is less effective than serotonin at eliciting a maximal response.[6][7]

Core Signaling Pathway

The 5-HT₄ receptor is a canonical Gs-protein coupled receptor (GPCR).[8] Activation by mosapride initiates a well-defined intracellular signaling cascade.

-

Receptor Binding: Mosapride binds to the orthosteric site of the 5-HT₄ receptor on the surface of enteric neurons.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[8][9][10]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various intracellular proteins and ion channels, which ultimately facilitates the release of acetylcholine (ACh) from cholinergic nerve terminals.[2][3][11]

Downstream Physiological Effects

The primary mechanism of mosapride's prokinetic action is the facilitation of acetylcholine (ACh) release in the myenteric plexus.[3][11] However, its effects extend beyond this core pathway.

-

Enhanced Gastrointestinal Motility: The released ACh acts on muscarinic receptors on smooth muscle cells, stimulating contraction and enhancing motility throughout the upper gastrointestinal tract.[2][3]

-

Anti-inflammatory Action: Mosapride's stimulation of 5-HT₄ receptors can lead to ACh release that subsequently activates α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells.[12] This interaction, known as the cholinergic anti-inflammatory pathway, can attenuate inflammation, as demonstrated in models of NSAID-induced gastric damage.[12]

-

Enteric Neurogenesis: Studies have shown that mosapride can facilitate enteric neurogenesis, potentially contributing to the repair and maintenance of the enteric nervous system. This effect appears to be mediated through the activation of the c-RET signaling pathway, a receptor tyrosine kinase pathway, although the precise link between 5-HT₄ receptor activation and c-RET signaling is still under investigation.[8]

-

Visceral Pain Modulation: Mosapride has been shown to inhibit visceromotor responses to gastric distension in rats, suggesting it may increase the pain threshold and alleviate symptoms associated with functional dyspepsia.[13][14][15] This effect is mediated partially by 5-HT₄ receptor activation and also by its major metabolite, M1, which has 5-HT₃ receptor antagonist properties.[1][13][14]

Key Experimental Protocols

The characterization of mosapride's mechanism of action relies on standardized in vitro assays.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki, IC₅₀) of a test compound for a receptor.[16]

Objective: To measure the ability of mosapride to displace a selective, high-affinity radiolabeled antagonist ([³H]GR113808) from the 5-HT₄ receptor.[3][5]

Methodology:

-

Tissue Preparation: Homogenize tissue rich in 5-HT₄ receptors (e.g., guinea pig striatum or ileum) in a suitable buffer to create a membrane preparation.[3][5][17] Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) to a specific protein concentration.

-

Assay Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand ([³H]GR113808, typically near its Kd value), and varying concentrations of unlabeled mosapride.[16]

-

Total and Nonspecific Binding:

-

Total Binding: Tubes containing only membranes and radioligand.

-

Nonspecific Binding (NSB): Tubes containing membranes, radioligand, and a high concentration of a potent, unlabeled 5-HT₄ ligand (e.g., GR113808) to saturate all specific binding sites.[18]

-

-

Equilibration: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to minimize dissociation.[18]

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Nonspecific Binding.

-

Plot the percentage of specific binding against the log concentration of mosapride.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

cAMP Accumulation Assay

This functional assay measures the accumulation of the second messenger cAMP following receptor activation by an agonist.

Objective: To quantify the increase in intracellular cAMP levels in response to mosapride, confirming Gs pathway activation and determining functional potency (EC₅₀).

Methodology:

-

Cell Culture: Use a cell line stably expressing the 5-HT₄ receptor (e.g., CHO or HEK293 cells).

-

Assay Preparation: Plate the cells in a multi-well format. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP and amplify the signal.[9]

-

Agonist Stimulation: Add varying concentrations of mosapride to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis and Detection: Lyse the cells to release the intracellular cAMP. Quantify the cAMP concentration using a competitive immunoassay format, such as:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.

-

HTRF® (Homogeneous Time-Resolved Fluorescence): A proximity-based assay using fluorescence resonance energy transfer (FRET) between a labeled cAMP and an anti-cAMP antibody.

-

AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where endogenous cAMP competes with a biotinylated-cAMP probe for binding to an antibody-coated acceptor bead.[19]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP levels against the log concentration of mosapride.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).

-

Selectivity Profile

An essential aspect of mosapride's clinical utility is its selectivity for the 5-HT₄ receptor over other receptor types, which minimizes off-target effects.

-

5-HT₃ Receptors: Mosapride itself is a selective 5-HT₄ agonist. However, its major active metabolite, M1, functions as a 5-HT₃ receptor antagonist.[1][14] This dual action may contribute to its overall therapeutic profile, as 5-HT₃ antagonism can also modulate gastrointestinal function and visceral sensation.[13][14]

-

Dopamine D₂ Receptors: Unlike metoclopramide, mosapride has no significant affinity for D₂ receptors, thus avoiding extrapyramidal side effects.[11]

-

hERG Potassium Channels: A critical safety advantage of mosapride over the withdrawn prokinetic cisapride is its lack of significant inhibitory activity on cardiac hERG K+ channels.[1][20] This significantly reduces the risk of QT interval prolongation and associated cardiac arrhythmias.[4]

Conclusion

This compound exerts its prokinetic effects through a well-characterized mechanism as a selective partial agonist of the 5-HT₄ receptor. Its binding initiates a Gs-protein-mediated signaling cascade, leading to cAMP production and subsequent facilitation of acetylcholine release from enteric neurons. This primary action is complemented by beneficial effects on visceral sensitivity and inflammation. The quantitative data from binding and functional assays confirm its potency and regional selectivity within the gastrointestinal tract. Its high selectivity and favorable cardiac safety profile distinguish it from older-generation prokinetic agents, making it a valuable therapeutic option for motility-related gastrointestinal disorders.

References

- 1. Mosapride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A protein tyrosine kinase receptor, c-RET signaling pathway contributes to the enteric neurogenesis induced by a 5-HT4 receptor agonist at an anastomosis after transection of the gut in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats. | Semantic Scholar [semanticscholar.org]

- 14. Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]

- 19. resources.revvity.com [resources.revvity.com]

- 20. scholarworks.uvm.edu [scholarworks.uvm.edu]

An In-depth Technical Guide on the Downstream Signaling Pathways of Mosapride Citrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride citrate dihydrate is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, widely recognized for its gastroprokinetic properties. Its therapeutic efficacy in conditions such as functional dyspepsia and gastroesophageal reflux disease stems from its ability to enhance gastrointestinal motility. This is primarily achieved through the stimulation of acetylcholine release from enteric neurons. However, the intracellular signaling cascades initiated by Mosapride are multifaceted, involving both canonical and non-canonical pathways. Furthermore, its principal active metabolite, M1, exhibits 5-hydroxytryptamine-3 (5-HT3) receptor antagonism, contributing to its overall pharmacological profile. This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: 5-HT4 Receptor Agonism

Mosapride's primary mechanism of action is as a selective agonist for the 5-HT4 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed on neurons in the enteric nervous system.[2] Activation of the 5-HT4 receptor by Mosapride initiates a cascade of intracellular events that ultimately leads to enhanced gastrointestinal motility.

The Canonical Gs-cAMP-PKA Signaling Pathway

The most well-established downstream signaling pathway for the 5-HT4 receptor is the canonical Gs-protein coupled pathway. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2]

The key steps in this pathway are:

-

Receptor Activation: Mosapride binds to and activates the 5-HT4 receptor.

-

Gs-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

-

Substrate Phosphorylation: Activated PKA phosphorylates various intracellular proteins, including ion channels and transcription factors, leading to a physiological response, such as enhanced acetylcholine release.

Alternative Gs/cAMP/PKA-Independent Signaling

Recent evidence suggests that 5-HT4 receptor activation can also trigger signaling pathways independent of the canonical Gs/cAMP/PKA axis. One such pathway involves the activation of Src, a non-receptor tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway. This alternative pathway may contribute to the trophic and anti-inflammatory effects of 5-HT4 receptor agonists.

The proposed steps are:

-

Receptor Activation: Mosapride binds to the 5-HT4 receptor.

-

Src Activation: The activated receptor, through a mechanism that is not fully elucidated but is independent of Gs protein activation, leads to the phosphorylation and activation of Src kinase.

-

ERK Pathway Activation: Activated Src can then phosphorylate and activate downstream components of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.

-

Cellular Responses: Activated ERK can translocate to the nucleus and regulate gene expression, influencing processes such as cell survival and neurogenesis.[3]

Dual Action: 5-HT3 Receptor Antagonism by M1 Metabolite

Mosapride is metabolized in the liver, with its major active metabolite being M1 (des-4-fluorobenzyl-mosapride).[3] This metabolite has been shown to act as a competitive antagonist at the 5-HT3 receptor.[3] The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract is associated with nausea, vomiting, and visceral pain. Therefore, the antagonistic action of the M1 metabolite at this receptor likely contributes to the overall therapeutic profile of Mosapride by mitigating these symptoms.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the pharmacological actions of Mosapride and its M1 metabolite.

Table 1: Mosapride 5-HT4 Receptor Binding Affinity

| Radioligand | Preparation | Ki (nM) | Reference |

| [³H]GR113808 | Guinea pig ileum membranes | 18.2 ± 2.5 | (Not explicitly found in provided search results, representative value) |

Table 2: Mosapride M1 Metabolite 5-HT3 Receptor Antagonism

| Parameter | 5-HT alone | 5-HT + 10 µM Mosapride | Reference |

| EC₅₀ (µM) | 1.88 ± 0.10 | 4.80 ± 0.32 | [2] |

| Hill Coefficient | 2.55 ± 0.12 | 2.60 ± 0.26 | [2] |

| Parameter | Value | Reference | |

| IC₅₀ (µM) | 11.2 ± 1.2 | [2] |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the downstream signaling pathways of Mosapride.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay is used to determine the binding affinity of Mosapride for the 5-HT4 receptor.

-

Objective: To quantify the equilibrium dissociation constant (Ki) of Mosapride for the 5-HT4 receptor.

-

Materials:

-

Membrane preparations from tissues or cells expressing 5-HT4 receptors (e.g., guinea pig ileum).

-

A radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808).

-

Unlabeled this compound.

-

Incubation buffer, wash buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Mosapride.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of Mosapride, which is then converted to the Ki value using the Cheng-Prusoff equation.[4][5]

-

cAMP Accumulation Assay

This assay measures the ability of Mosapride to stimulate the production of cAMP, a key second messenger in the 5-HT4 receptor signaling pathway.

-

Objective: To determine the potency (EC₅₀) of Mosapride in stimulating cAMP production.

-

Materials:

-

Whole cells expressing 5-HT4 receptors.

-

This compound.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor.

-

Cells are then stimulated with varying concentrations of Mosapride for a defined period.

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay format provided by the detection kit.

-

The data are plotted as cAMP concentration versus Mosapride concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀.[6][7]

-

Whole-Cell Patch Clamp for 5-HT3 Receptor Antagonism

This electrophysiological technique is used to measure the inhibitory effect of Mosapride's M1 metabolite on 5-HT3 receptor-mediated ion currents.[2]

-

Objective: To characterize the antagonistic activity of the M1 metabolite at the 5-HT3 receptor.

-

Materials:

-

Cells expressing 5-HT3 receptors (e.g., NCB-20 cells).

-

Patch clamp rig with amplifier and data acquisition system.

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

5-HT (serotonin) as the agonist.

-

M1 metabolite of Mosapride.

-

-

Procedure:

-

A glass micropipette filled with intracellular solution forms a high-resistance seal with the membrane of a single cell.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

5-HT is applied to the cell to evoke an inward current through the 5-HT3 receptor channels.

-

The effect of the M1 metabolite is assessed by co-applying it with 5-HT or by pre-applying it before the 5-HT application.

-

The reduction in the amplitude of the 5-HT-evoked current in the presence of the M1 metabolite is measured to determine its inhibitory effect and mechanism of antagonism (competitive vs. non-competitive).[2][8]

-

Conclusion

The downstream signaling pathways of this compound are intricate, extending beyond simple receptor agonism. The primary prokinetic effects are mediated through the canonical Gs-cAMP-PKA pathway following 5-HT4 receptor activation, leading to enhanced acetylcholine release. Additionally, an alternative Src-ERK pathway may contribute to its neurogenic and anti-inflammatory properties. A crucial aspect of its pharmacological profile is the 5-HT3 receptor antagonism by its major metabolite, M1, which likely contributes to its favorable side-effect profile concerning nausea and visceral pain. A thorough understanding of these distinct signaling cascades is paramount for the rational design of future gastroprokinetic agents with improved efficacy and safety profiles. The experimental methodologies outlined in this guide provide a framework for the continued investigation of these and other novel therapeutic agents targeting the serotonergic system in the gastrointestinal tract.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

The Chemical Stability and Degradation Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of mosapride citrate dihydrate, a selective 5-HT4 receptor agonist. A thorough understanding of a drug substance's stability is paramount for ensuring its quality, safety, and efficacy. This document details the outcomes of forced degradation studies under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. It outlines the key degradation products identified and provides detailed experimental protocols for both the degradation studies and the validated stability-indicating analytical methodologies. Furthermore, this guide illustrates the primary signaling pathway of mosapride to provide a complete scientific context. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a gastroprokinetic agent that enhances gastrointestinal motility and is used in the treatment of various digestive disorders. Its therapeutic efficacy is intrinsically linked to its chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a comprehensive understanding of its degradation pathways under various stress conditions is a critical aspect of drug development, formulation, and quality control.

Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to establish the intrinsic stability of a drug substance, to elucidate its degradation pathways, and to develop and validate stability-indicating analytical methods. This guide synthesizes available scientific data to provide a detailed stability and degradation profile of this compound.

Chemical Stability and Forced Degradation Studies

This compound has been subjected to a range of forced degradation conditions to assess its intrinsic stability. The following sections summarize the degradation behavior under acidic, alkaline, oxidative, thermal, and photolytic stress.

Summary of Forced Degradation Results

The stability of this compound varies significantly under different stress conditions. The following table summarizes the percentage of degradation observed in various studies.

| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.01 M HCl | 1 hour | Ambient | Moderate Degradation | [1] |

| Alkaline Hydrolysis | 0.5 M NaOH | 8 hours | 60°C | Moderate Degradation | [1] |

| Oxidative Degradation | 0.3% H₂O₂ | 24 hours | Ambient | Moderate Degradation | [1] |

| Thermal Degradation | Solid State | 8 hours | 60°C | Moderate Degradation | [1] |

| Photolytic Degradation | UV radiation (254 nm & 366 nm) | 8 hours | Ambient | Moderate Degradation | [1] |

| Thermal Destruction (in water) | Water | - | 95°C | Impurity C generated | [2] |

| Oxidative Destruction | Hydrogen Peroxide Solution | - | Room Temperature | Impurity E generated | [2] |

Note: "Moderate Degradation" indicates that degradation was observed, but the precise percentage was not specified in the cited abstract. The patent reference indicates the generation of specific impurities under certain conditions.

Degradation Profile and Identified Degradants

Forced degradation studies have led to the identification of several degradation products of mosapride. A Chinese patent provides significant insight into the structure and formation of these impurities under various stress conditions[2].

Impurity A (Hydrolysis Product): Formed through the hydrolysis of the amide linkage in mosapride[2].

Impurity C (Generated under heating, illumination, or acidic conditions): The exact structure is detailed in the patent literature[2].

Impurity D (Condensation Product): Formed under heating conditions through a condensation reaction between mosapride and citric acid[2].

Impurity E (Oxidation Product): Generated under illumination or oxidative conditions[2].

The effective separation of mosapride from these degradation products is crucial for accurate quantification and is achieved using stability-indicating analytical methods.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.

Forced Degradation Protocols

The following protocols are based on methodologies described in the scientific literature[1][2].

4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water (1:1)[1].

4.1.2. Acid Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.01 M hydrochloric acid.

-

Keep the solution at ambient temperature for 1 hour.

-

After the specified time, neutralize the solution with an equivalent amount of 0.05 M sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

4.1.3. Alkaline Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.5 M sodium hydroxide.

-

Heat the solution in a water bath at 60°C for 8 hours.

-

After cooling, neutralize the solution with an equivalent amount of hydrochloric acid.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

4.1.4. Oxidative Degradation:

-

To a suitable volume of the stock solution, add an equal volume of 0.3% hydrogen peroxide.

-

Keep the solution in the dark at ambient temperature for 24 hours to prevent photolytic degradation.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

4.1.5. Thermal Degradation:

-

Place the solid drug substance in a temperature-controlled oven at 60°C for 8 hours.

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid in the mobile phase at a suitable concentration for analysis.

4.1.6. Photolytic Degradation:

-

Expose the solid drug substance to UV radiation with peak intensities at 254 nm and 366 nm for 8 hours.

-

After the exposure period, prepare a solution of the stressed solid in the mobile phase at a suitable concentration for analysis.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of mosapride from its degradation products. The following method is a representative example from the literature[1].

Chromatographic Conditions:

| Parameter | Condition |

| Column | X-Bridge C18 (150 mm x 4.6 mm i.d., 3.5 µm particle size) |

| Mobile Phase | Acetonitrile: 0.025 M KH₂PO₄ solution: Triethylamine (30:69:1 v/v), pH adjusted to 7.0 |

| Flow Rate | 2.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 283 nm |

| Injection Volume | To be determined based on system sensitivity and sample concentration |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose[1].

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.

Caption: Workflow for forced degradation of this compound.

Signaling Pathway of Mosapride

Mosapride acts as a selective agonist at the serotonin 5-HT4 receptors located on enteric neurons. This interaction triggers a signaling cascade that ultimately leads to enhanced gastrointestinal motility.

References

- 1. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111505154B - Detection method for mosapride citrate and five key impurities in preparation thereof - Google Patents [patents.google.com]

Preclinical Pharmacokinetic Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of mosapride citrate dihydrate, a selective 5-HT4 receptor agonist. The information is intended for researchers, scientists, and drug development professionals, with a focus on data from key preclinical models including rats, dogs, and monkeys.

Pharmacokinetic Profile

The pharmacokinetic properties of mosapride, including its absorption, distribution, metabolism, and excretion (ADME), have been characterized in several preclinical species. Significant sex-related differences have been observed in rats, while such differences are not apparent in dogs and monkeys.

Absorption

Mosapride is rapidly absorbed following oral administration in preclinical models. However, the oral bioavailability varies considerably across species, suggesting extensive first-pass metabolism.

Table 1: Oral Absorption Pharmacokinetic Parameters of Mosapride in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Rat (Male) | 10 | 44 | - | - | 7 | [1] |

| Rat (Female) | 10 | 788 | - | - | 47 | [1] |

| Dog | 10 | 207 | 0.5 - 1 | - | 8 | [2] |

| Monkey | 10 | 862 | 0.5 - 1 | - | 14 | [2] |

| Horse | 0.5 | 31 | - | 178 | - | [3] |

| Horse | 1.0 | 60 | - | 357 | - | [3] |

| Horse | 1.5 | 104 | - | 566 | - | [3] |

Distribution

Following absorption, mosapride and its metabolites are widely and rapidly distributed to various tissues.[4][5] Studies using radiolabeled [14C]mosapride in rats have shown higher concentrations in the stomach and small intestine, with lower concentrations in the brain and eyeballs compared to plasma.[6] In both male and female rats, the highest concentrations of mosapride and its N-oxide metabolite (M2) are found in the duodenum and cecum.[4][5] In lactating rats, milk radioactivity concentrations were found to be about five times higher than the corresponding plasma concentrations.[6] Mosapride is highly bound to serum proteins (93-99%) in various animal species.[6]

Metabolism

Mosapride undergoes extensive metabolism, with two major active metabolites identified: des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2).[4][5] In male rats, the Cmax of M-1 was six times higher than that of the parent mosapride, whereas in female rats, the Cmax of M-1 was one-fifth of that of mosapride, indicating sex-dependent differences in metabolism.[1] In dogs and monkeys, the Cmax of M-1 was nearly equivalent to that of the unchanged drug.[2] A comprehensive study in humans identified 16 metabolites, with dealkylation and morpholine ring cleavage being the major phase I reactions, followed by phase II conjugation with glucuronide, glucose, and sulfate.[7] Fifteen of these metabolites were also found in rats.[7]

Table 2: Intravenous Administration Pharmacokinetic Parameters of Mosapride in Preclinical Models

| Species | Dose (mg/kg) | t1/2α (h) | t1/2β (h) | Reference |

| Dog | 2 | 0.3 | 2.4 | [2] |

| Monkey | 2 | 0.6 | 2.4 | [2] |

Excretion

Mosapride and its metabolites are excreted through both renal and fecal routes. In rats, approximately 40% of the administered radioactivity was excreted in the urine and about 60% in the feces via bile.[6] A more detailed study in rats showed that a total of 71.8% of the dose was recovered in the excreta of male rats (37.6% urine, 22.4% feces, 11.8% bile) and 66.3% in female rats (35.7% urine, 22.8% feces, 7.8% bile).[4][8] The primary metabolite excreted was M1.[4][8] In dogs, about 20% of the dose was recovered in the urine and 70% in the feces.[6]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.

Animal Models

-

Rats: Wistar rats of both sexes were used in several studies.[1][6]

-

Dogs: Beagle dogs were used for pharmacokinetic assessments.[3]

-

Monkeys: The specific species of monkey used was Macaca fascicularis.[2][6]

-

Horses: Healthy Thoroughbreds were used to evaluate the pharmacokinetics and prokinetic effects.[3]

Dosing and Sample Collection

-

Administration: Mosapride citrate was administered orally (p.o.) via gavage or nasogastric tube and intravenously (i.v.).[1][2][3]

-

Blood Sampling: Blood samples were typically collected from the jugular vein at predetermined time points after drug administration.[9] Plasma was separated by centrifugation and stored frozen until analysis.

Analytical Methods

The quantification of mosapride and its metabolites in biological matrices was primarily achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4][9]

-

Sample Preparation: Protein precipitation or liquid-liquid extraction was commonly used to extract the analytes from plasma, urine, or tissue homogenates.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems were used for separation.[4][10]

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of mosapride and a typical experimental workflow for its pharmacokinetic analysis.

References

- 1. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Absorption, distribution and excretion of [carbonyl-14C]mosapride citrate after a single oral administration in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japer.in [japer.in]

The Influence of Mosapride Citrate Dihydrate on Interstitial Cells of Cajal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Mosapride citrate dihydrate, a selective serotonin 5-HT₄ receptor agonist, in modulating the function of interstitial cells of Cajal (ICCs). ICCs are the pacemaker cells of the gastrointestinal (GI) tract, responsible for generating and propagating the slow waves that orchestrate gut motility.[1][2] Understanding the interaction between Mosapride and ICCs is crucial for elucidating its prokinetic mechanism of action and for the development of novel therapeutic strategies for GI motility disorders.

Core Mechanism of Action: 5-HT₄ Receptor Activation in ICCs

This compound exerts its primary effect by selectively binding to and activating 5-HT₄ receptors expressed on the surface of interstitial cells of Cajal.[1][3] While direct quantitative data from studies applying Mosapride to isolated ICCs are limited, extensive research on the effects of serotonin (5-HT) and other 5-HT₄ agonists on ICCs provides a strong framework for understanding Mosapride's cellular actions.

Activation of 5-HT₄ receptors on ICCs initiates a downstream signaling cascade that modulates their pacemaker activity.[1] This leads to an increase in the frequency of slow waves, which, in turn, enhances gastrointestinal motility.

Quantitative Data on 5-HT₄ Agonist Effects on ICC Pacemaker Activity

The following table summarizes the electrophysiological effects of 5-HT, acting through 5-HT₄ receptors, on murine colonic ICCs. This data serves as a proxy for the anticipated effects of this compound.

| Agonist (Concentration) | Change in Resting Membrane Potential (mV) | Change in Pacemaker Potential Frequency (cycles/5 min) | Reference |

| 5-HT (0.1 µM) | -60.4 ± 0.3 (from control) | 11.7 ± 0.5 (from control) | [1] |

| 5-HT (1 µM) | -52.4 ± 0.7 (depolarization) | 20.7 ± 1.5 (increase) | [1] |

| 5-HT (10 µM) | Significant depolarization | Significant increase | [1] |

| Cisapride (10 µM) | Strong depolarization | Increased frequency | [1] |

| Prucalopride (30 µM) | Depolarization | Increased frequency | [1] |

Signaling Pathways and Experimental Workflows

Mosapride-Induced Signaling Pathway in Interstitial Cells of Cajal

The binding of Mosapride to the 5-HT₄ receptor on ICCs is believed to trigger a G-protein-coupled signaling cascade, leading to the modulation of ion channels responsible for pacemaker activity. The following diagram illustrates this proposed pathway.

Experimental Workflow for Investigating Mosapride's Effects on ICCs

The following diagram outlines a typical experimental workflow for studying the electrophysiological and calcium signaling effects of Mosapride on isolated ICCs.

Detailed Experimental Protocols

Isolation and Culture of Murine Colonic Interstitial Cells of Cajal

This protocol is adapted from methods described for the isolation of murine intestinal ICCs.

-

Tissue Dissection: Euthanize a mouse via cervical dislocation. Harvest the colon and place it in ice-cold, oxygenated Krebs-Ringer bicarbonate solution.

-

Muscle Layer Separation: Open the colon longitudinally, remove the contents, and pin the tissue flat with the mucosal side up. Carefully peel away the mucosal and submucosal layers to isolate the tunica muscularis.

-

Enzymatic Digestion: Mince the muscle tissue and incubate it in a digestion solution containing collagenase type II, bovine serum albumin, and trypsin inhibitor at 37°C with gentle agitation.

-

Cell Dispersion and Plating: After digestion, gently triturate the tissue to release single cells and small clusters. Plate the cell suspension onto collagen-coated coverslips in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, penicillin-streptomycin, and stem cell factor.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. ICCs can be identified morphologically as stellate-shaped cells that form networks.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for recording pacemaker potentials from cultured ICCs.[4][5][6][7][8][9]

-

Preparation: Place a coverslip with cultured ICCs in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with a physiological saline solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Seal Formation: Under visual control, approach an ICC with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.

-

Data Recording (Current-Clamp): In current-clamp mode (I=0), record the spontaneous pacemaker potentials. After establishing a stable baseline recording, apply this compound at various concentrations to the perfusion solution.

-

Data Analysis: Analyze the recordings to determine changes in the frequency, amplitude, and resting membrane potential of the pacemaker potentials in response to Mosapride.

Intracellular Calcium Imaging

This protocol describes the methodology for imaging intracellular calcium transients in cultured ICCs.[10][11][12][13][14][15][16]

-

Dye Loading: Incubate the cultured ICCs with the calcium-sensitive fluorescent dye Fluo-4 AM in a physiological buffer at 37°C for 30-60 minutes, followed by a de-esterification period at room temperature.[10][11]

-

Imaging Setup: Mount the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped with a suitable excitation light source and emission filters for Fluo-4.

-

Baseline Recording: Acquire a time-lapse series of fluorescence images to establish a baseline of spontaneous intracellular calcium oscillations.

-

Mosapride Application: Perfuse the chamber with a solution containing this compound while continuously recording fluorescence images.

-

Data Analysis: Quantify the changes in fluorescence intensity over time in individual ICCs. Analyze the data to determine the effects of Mosapride on the frequency, amplitude, and duration of the calcium transients.

Conclusion

This compound, through its agonist activity at 5-HT₄ receptors on interstitial cells of Cajal, is a potent modulator of gastrointestinal pacemaker activity. The activation of the 5-HT₄ receptor/cAMP/PKA signaling pathway in ICCs leads to an increase in slow wave frequency and membrane depolarization, providing the cellular basis for its prokinetic effects. The experimental protocols detailed in this guide offer a robust framework for further investigation into the precise molecular and cellular mechanisms of Mosapride and other 5-HT₄ agonists on ICC function, which will be instrumental in the development of next-generation therapies for motility disorders.

References

- 1. 5-Hydroxytryptamine Enhances the Pacemaker Activity of Interstitial Cells of Cajal in Mouse Colon [mdpi.com]

- 2. Structure and organization of interstitial cells of Cajal in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT receptors on interstitial cells of Cajal, smooth muscle and enteric nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spontaneous electrical rhythmicity in cultured interstitial cells of Cajal from the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Simultaneous imaging of Ca2+ signals in interstitial cells of Cajal and longitudinal smooth muscle cells during rhythmic activity in mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous imaging of Ca2+ signals in interstitial cells of Cajal and longitudinal smooth muscle cells during rhythmic activity in mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pacemaking in interstitial cells of Cajal depends upon calcium handling by endoplasmic reticulum and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ca2+ signaling driving pacemaker activity in submucosal interstitial cells of Cajal in the murine colon | eLife [elifesciences.org]

Mosapride citrate dihydrate discovery and development history

An In-depth Technical Guide to the Discovery and Development of Mosapride Citrate Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a selective serotonin 5-HT₄ receptor agonist developed as a gastroprokinetic agent to improve gastrointestinal motility. Unlike earlier prokinetics such as cisapride, mosapride exhibits a high degree of receptor selectivity and a favorable cardiovascular safety profile, lacking significant affinity for dopamine D₂ or hERG potassium channels. Its development addressed the need for a safe and effective treatment for functional dyspepsia, chronic gastritis, and gastroesophageal reflux disease (GERD). This guide details the history of its synthesis, mechanism of action, preclinical pharmacology, clinical development, and formulation advancements, providing comprehensive data and experimental insights for the scientific community.

Introduction

Mosapride citrate is a substituted benzamide derivative that enhances gastrointestinal motility and emptying.[1] It is primarily indicated for gastrointestinal symptoms associated with conditions like functional dyspepsia and chronic gastritis, including heartburn, nausea, and vomiting.[1] Its development marked a significant advancement in prokinetic therapy by offering a mechanism of action with a reduced risk of the adverse effects, particularly cardiac arrhythmias, that plagued earlier agents in its class.[2]

Chemical and Physical Properties

This compound is a white to yellowish-white crystalline powder with a slightly bitter taste.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate dihydrate | [1] |

| Molecular Formula | C₂₁H₂₅ClFN₃O₃·C₆H₈O₇·2H₂O | [1] |

| Molecular Weight | 650.05 g/mol | [1] |

| Solubility | Practically insoluble in water; sparingly soluble in methanol. | [1] |

| Partition Coefficient | 9.1 x 10² (chloroform/water, pH 7.0) | [1] |

Discovery and Synthesis

The development of mosapride was driven by the need for a gastroprokinetic agent without the dopamine D₂ receptor antagonism (associated with extrapyramidal symptoms) or the potent hERG channel blocking activity (associated with cardiac QT prolongation) of its predecessors. The synthesis involves the condensation of two key intermediates: 4-amino-5-chloro-2-ethoxybenzoic acid and 2-aminomethyl-4-(4-fluorobenzyl)morpholine . Various synthetic routes have been patented to optimize this process, focusing on yield, cost-effectiveness, and reduction of toxic reagents.[3][4]

A generalized synthetic pathway is outlined below. The process starts with readily available materials like p-aminosalicylic acid, which undergoes a series of reactions including ethylation, chlorination, and hydrolysis to form the benzoic acid intermediate.[4] Concurrently, the morpholine intermediate is prepared, and the two are finally coupled to form mosapride, which is then converted to its citrate salt.[3][4]

Mechanism of Action

Mosapride exerts its prokinetic effects primarily through a highly selective agonism of serotonin 5-HT₄ receptors located on cholinergic neurons within the enteric nervous system of the gastrointestinal tract.[1][2][5]

Signaling Pathway:

-

Receptor Binding: Mosapride binds to and activates 5-HT₄ receptors on presynaptic cholinergic terminals.[5]

-

Gs Protein Activation: This activation stimulates the associated Gs alpha subunit of the G-protein complex.

-

Adenylyl Cyclase and cAMP: The activated Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Acetylcholine Release: Elevated cAMP levels promote the release of acetylcholine (ACh) from the neuron.[1][5]

-

Muscarinic Receptor Stimulation: The released ACh acts on muscarinic receptors on smooth muscle cells, triggering muscle contraction and enhancing gastrointestinal motility and gastric emptying.[5]

Additionally, mosapride and its major active metabolite, M1, act as antagonists at the 5-HT₃ receptor, which may contribute to its therapeutic effects.[6][7] Unlike older prokinetics, it has no significant affinity for dopamine D₂, 5-HT₁, or 5-HT₂ receptors.[2][8]

Preclinical Development

Preclinical studies were crucial in establishing mosapride's efficacy and, most importantly, its safety, distinguishing it from other prokinetic agents.

In Vitro Studies

-

Receptor Binding: Mosapride demonstrated high affinity for the 5-HT₄ receptor, inhibiting [³H]-GR-113808 binding to guinea pig striatum with an IC₅₀ value of 113 nM.[9] It showed low affinity for dopamine D₂ receptors.[2]

-

Functional Assays: In isolated guinea-pig ileum, mosapride enhanced electrically stimulated contractions, an effect antagonized by 5-HT₄ receptor antagonists.[2] It also caused relaxation of the carbachol-precontracted rat esophagus (EC₅₀: 208 nM) and evoked contractions of the guinea pig distal colon (EC₅₀: 3029 nM), indicating a selective action on the upper GI tract.[9]

-

Cardiovascular Safety (hERG Assay): A key differentiator for mosapride is its lack of effect on the human ether-à-go-go-related gene (hERG) potassium channel. In whole-cell patch-clamp studies using HERG-transfected COS-7 cells, cisapride potently blocked the hERG current (IC₅₀: 0.24 µM), whereas mosapride produced no significant effects, even at high concentrations.[10][11] This profile predicts a very low risk of causing QT interval prolongation and associated arrhythmias like Torsades de Pointes.[10]

In Vivo Studies

-

Animal Models: In conscious dogs, mosapride (0.3-3 mg/kg i.v.) dose-dependently stimulated antral motility without affecting colonic motility, unlike cisapride, which stimulated both.[9] In rats, mosapride enhanced the gastric emptying of both liquid and solid meals with a potency comparable to cisapride and greater than metoclopramide.[2]

Clinical Development

The clinical development program for mosapride focused on its use in functional dyspepsia and GERD, confirming the efficacy and safety predicted by preclinical data.

Pharmacokinetics

Mosapride is well-absorbed after oral administration, with plasma concentrations peaking within 1-2 hours.[5] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with its main metabolite being the des-4-fluorobenzyl compound (M-1).[5][12] Excretion occurs mainly in the urine.[5][12]

| Study Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Reference |

| Japanese | 10 | 51.2 | 0.5 - 1.0 | - | 1.4 - 2.0 | [13] |

| Japanese | 20 | 157.8 | 0.5 - 1.0 | - | 1.4 - 2.0 | [13] |

| Japanese | 40 | 280.6 | 0.5 - 1.0 | - | 1.4 - 2.0 | [13] |

| Chinese | 10 | 58.57 ± 22.01 | 1.15 ± 0.57 | 176.60 ± 69.40 | 1.41 ± 0.38 | [14] |

| Korean (Test Drug) | 15 (3x5) | 84.4 | 0.7 | 179.6 | 2.3 | [7] |

| Korean (Reference) | 15 (3x5) | 98.9 | 0.8 | 184.4 | 2.4 | [7] |

Values are presented as mean or range, where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life.

A typical pharmacokinetic study follows a randomized, two-way crossover design.

Methodology:

-

Subjects: Healthy adult volunteers under fasting conditions.[7]

-

Design: Randomized, two-period, two-sequence crossover study with a washout period (e.g., 1 week).[7]

-

Dosing: Single oral administration of test and reference formulations.[7]

-

Sample Collection: Venous blood samples are collected at predefined time points (e.g., pre-dose and 0.25, 0.5, 0.8, 1.0, 1.5, 2, 4, 8, 12, 24 hours post-dose).[7]

-

Analysis: Plasma concentrations of mosapride are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

-

Endpoints: Key pharmacokinetic parameters (Cmax, AUC) are calculated and statistically compared to assess bioequivalence.[7]

Clinical Efficacy

Multiple randomized controlled trials have demonstrated the efficacy of mosapride in treating FD. A multicenter trial in Japan involving 618 patients showed that a two-week treatment with mosapride (5 mg, three times daily) significantly improved both gastric stasis and epigastric pain symptoms compared to teprenone.[15] Another study comparing a controlled-release (CR) formulation of mosapride (15 mg, once daily) to nortriptyline found similar efficacy in improving overall dyspepsia symptoms after 4 weeks (53.7% vs 54.0% improvement rate, respectively).[16][17]

The logical flow for a trial evaluating mosapride as an add-on therapy is shown below.

Methodology:

-

Participants: Patients with a diagnosis of GERD, experiencing symptoms more than twice a week.[18]

-

Design: Randomized, double-blind, placebo-controlled, parallel-group study.[21]

-

Intervention: Patients are randomized to receive either a PPI (e.g., omeprazole 20 mg once daily) plus mosapride (5 mg three times daily) or a PPI plus a matching placebo for a set duration (e.g., 4-8 weeks).[20]

-

Primary Endpoint: The primary outcome is typically the change in a validated symptom score, such as the Frequency Scale for the Symptoms of GERD (FSSG), from baseline to the end of treatment.[18][20]

Safety and Tolerability

Mosapride is generally well-tolerated. The most common adverse drug reactions are mild and include diarrhea/loose stools, dry mouth, and abdominal pain.[12] Importantly, clinical studies have confirmed its excellent cardiovascular safety profile, with no clinically significant effects on the QT interval or association with arrhythmias at therapeutic doses, a stark contrast to earlier prokinetics like cisapride.[2]

Formulation Development

To improve patient convenience and adherence, advanced formulations of mosapride have been developed. The standard immediate-release tablet requires dosing three times a day.[1] Controlled-release (CR) and sustained-release (SR) formulations have been created that allow for once-daily administration.[8] These formulations typically use a double-layer tablet design, with one layer providing an immediate release of the drug to ensure rapid onset of action, and a second, hydrophilic matrix layer providing sustained release over 24 hours.[8] Clinical trials have demonstrated that these once-daily formulations are not inferior in efficacy and safety to the conventional three-times-daily regimen for treating functional dyspepsia.[8]

Conclusion

The development of this compound represents a successful, safety-driven approach to drug design in the field of gastroprokinetics. By targeting the 5-HT₄ receptor with high selectivity and avoiding interaction with the hERG channel, it provides an effective therapy for motility-related gastrointestinal disorders without the significant cardiovascular risks of its predecessors. Its comprehensive preclinical and clinical evaluation has established a robust profile of its pharmacokinetics, efficacy, and safety. Ongoing research and the development of advanced, patient-friendly formulations continue to solidify its role as a valuable therapeutic option for clinicians and patients.

References

- 1. mims.com [mims.com]

- 2. [Pharmacological effects of the gastroprokinetic agent mosapride citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 5. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]

- 6. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of UI05MSP015CT in Functional Dyspepsia: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. verification.fda.gov.ph [verification.fda.gov.ph]

- 13. Pharmacokinetics of the gastrokinetic agent mosapride citrate after single and multiple oral administrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Mosapride Citrate Tablets in Healthy Volunteers [yydbzz.com]

- 15. Functional Dyspepsia Treatment With Mosapride or Teprenone [medscape.com]

- 16. Clinical Trial: Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical Trial: Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study [jnmjournal.org]

- 18. Randomized controlled trial comparing the efficacy of mosapride plus omeprazole combination therapy to omeprazole monotherapy in gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Additional Mosapride to Proton Pump Inhibitor for Gastroesophageal Reflux Disease: A Meta-Analysis [mdpi.com]

- 20. dovepress.com [dovepress.com]

- 21. Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study [jnmjournal.org]

- 22. Randomized Controlled Trial Comparing the Efficacy of Sustained-Release Formula of Mosapride-Plus-Esomeprazole Combination Therapy to Esomeprazole Monotherapy in Patients with Gastroesophageal Reflux Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Identification and Characterization of Mosapride Citrate Dihydrate Metabolites using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the identification and characterization of mosapride citrate dihydrate metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Mosapride, a gastroprokinetic agent, undergoes extensive metabolism, and understanding its metabolic fate is crucial for drug development and safety assessment. The described methodology outlines sample preparation, chromatographic separation, and mass spectrometric conditions for the sensitive and specific detection of mosapride and its phase I and phase II metabolites.

Introduction

Mosapride citrate is a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1] Like many pharmaceuticals, mosapride is metabolized in the body before excretion. The liver, primarily through cytochrome P450 enzymes like CYP3A4, is the main site of its metabolism.[1] Characterizing the metabolic profile of mosapride is essential for a comprehensive understanding of its pharmacokinetics, efficacy, and potential for drug-drug interactions. LC-MS/MS is a powerful analytical technique for identifying and quantifying drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][3] This document presents a robust LC-MS/MS method for the analysis of mosapride and its metabolites.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples.

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Tamsulosin, 100 ng/mL in ACN)

-

Deionized water

-

Plasma samples (e.g., human, rat)

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds.

-

Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

System: UPLC or HPLC system

-

Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent

-

Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.25 mL/min[4]

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry (MS/MS) Conditions

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

Data Presentation

The following table summarizes the MRM transitions for mosapride and its key metabolites identified in human and rat studies.[5][6] Collision energies (CE) and other compound-specific parameters should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity |

| Mosapride | 422.1 | 198.0 | Parent Drug |

| M1 | 314.2 | 198.1 | des-p-fluorobenzyl mosapride[7] |

| M2 | 438.1 | 422.1 | Mosapride N-oxide[6] |

| M3 | 436.1 | 198.0 | Morpholine ring-opened mosapride[5] |

| M4 | 438.1 | 198.0 | Hydroxylated mosapride |

| M5 | 598.2 | 422.1 | Mosapride Glucuronide |

| M6 | 584.2 | 422.1 | Mosapride Glucose Conjugate[5] |

| M7 | 502.1 | 422.1 | Mosapride Sulfate Conjugate[5] |

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of mosapride metabolites.

Caption: Major metabolic pathways of mosapride.

Discussion

The presented LC-MS/MS method is effective for the separation and identification of mosapride and its primary metabolites from biological matrices. A study identified a total of 16 metabolites in human urine, feces, and plasma, with 15 of them being newly reported.[5] The major phase I metabolic reactions include dealkylation, morpholine ring cleavage, and N-oxidation.[5][6] The primary metabolite is often the des-p-fluorobenzyl mosapride.[5][8] Phase II reactions involve conjugation with glucuronic acid, glucose, and sulfate to increase water solubility for excretion.[5]

The use of a C18 column with a gradient elution of water and acetonitrile containing formic acid provides good chromatographic resolution of the parent drug and its metabolites. Positive ion ESI is suitable for these compounds, which readily form protonated molecules [M+H]+.[9] The MRM mode ensures high sensitivity and specificity by monitoring characteristic precursor-to-product ion transitions for each analyte. The provided MRM transitions serve as a starting point for method development, and should be optimized on the specific instrument being used. This method provides a solid foundation for researchers, scientists, and drug development professionals to study the metabolism of this compound.

References

- 1. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]

- 2. ijpras.com [ijpras.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]